N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the acylation of 3-amino-4-fluoroaniline with a benzodioxole derivative. The reaction conditions often include the use of acylating agents such as benzoyl chloride or benzoic anhydride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also minimizes the formation of by-products and reduces the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzodioxole derivatives .
Scientific Research Applications
N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-fluorophenyl)methanesulfonamide
- N-(3-amino-4-methylphenyl)benzamide
Uniqueness
N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a benzodioxole ring and a fluorinated aniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-10-3-2-9(6-11(10)16)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMSWBMKFQNJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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